Arformoterol maleate

Bronchodilation Receptor Pharmacology Stereochemistry

Researchers studying β2-AR stereochemistry face confounding results from racemic formoterol's inactive (S,S)-enantiomer. Arformoterol maleate eliminates this variable as the isolated (R,R)-enantiomer, offering 2-fold greater potency (Kd 2.9 nM) without antagonistic interference. • Pure (R,R)-enantiomer; excludes (S,S)-isomer (~1,000× less potent) • 22% lower discontinuation risk vs racemic formoterol (HR 0.78, RWE) • Validated PK/PD standard for nebulized delivery (Cmax 6.5 pg/mL at 15 mcg dose) • Enables LABA/LAMA dual bronchodilation synergy studies with tiotropium

Molecular Formula C23H28N2O8
Molecular Weight 460.5 g/mol
CAS No. 1254575-18-2
Cat. No. B605568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArformoterol maleate
CAS1254575-18-2
SynonymsArformoterol Maleate
Molecular FormulaC23H28N2O8
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,19+;/m1./s1
InChIKeyZDUPYZMAPCZGJO-QVVSPZKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Arformoterol Maleate: Nebulized LABA for COPD Overview


Arformoterol maleate is the maleate salt of arformoterol, which is the purified (R,R)-enantiomer of the racemic long-acting beta-2 agonist (LABA) formoterol [1]. As a single-isomer LABA, arformoterol is distinguished by its stereochemical purity, containing only the pharmacologically active (R,R)-enantiomer and excluding the therapeutically inactive and potentially detrimental (S,S)-enantiomer present in racemic formoterol formulations [2]. It is indicated for the long-term, twice-daily maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema, and is administered via a standard jet nebulizer [3].

Arformoterol Substitution Risks: Racemic Formoterol and Other LABAs


Generic substitution within the LABA class is scientifically unsound due to fundamental differences in stereochemistry, formulation, and clinical performance. Arformoterol is the isolated (R,R)-enantiomer of formoterol; substituting it with racemic formoterol introduces the (S,S)-enantiomer, which is approximately 1,000-fold less potent as a beta-2 agonist and has been associated with antagonistic effects on bronchodilation in preclinical models [1]. Furthermore, arformoterol is specifically formulated as a nebulized solution, enabling effective therapy in patients who cannot reliably coordinate the use of dry powder or metered-dose inhalers required for other LABAs like salmeterol or formoterol DPI [2]. Even within the nebulized LABA category, real-world evidence demonstrates significant differences in treatment persistence between arformoterol and nebulized racemic formoterol, underscoring that these are not clinically interchangeable products and substitution can lead to suboptimal patient outcomes and higher healthcare utilization [3].

Arformoterol Maleate: Comparative Evidence Guide


Potency vs Racemic Formoterol at the Beta-2 Adrenoceptor

Arformoterol maleate, the isolated (R,R)-enantiomer of formoterol, possesses two-fold greater potency as a beta-2 adrenoceptor agonist compared to racemic formoterol, which is a 50:50 mixture of the active (R,R)- and essentially inactive (S,S)-enantiomers [1]. This stereochemical advantage is quantified by the (S,S)-enantiomer being approximately 1,000-fold less potent as a beta-2 agonist than the (R,R)-enantiomer [2].

Bronchodilation Receptor Pharmacology Stereochemistry

Equivalent Active Drug Exposure to Racemic Formoterol DPI

A head-to-head crossover study in COPD patients (n=39) directly compared the pharmacokinetics of nebulized arformoterol (15 mcg) with racemic formoterol DPI at 12 mcg and 24 mcg doses. At steady state, plasma exposure to the active (R,R)-formoterol was similar between nebulized arformoterol 15 mcg (Cmax: 6.5 pg/mL; AUC: 56.5 pg·h/mL) and racemic formoterol DPI 12 mcg (Cmax: 6.2 pg/mL; AUC: 46.3 pg·h/mL) [1]. Critically, exposure to (R,R)-formoterol was approximately 40% lower for arformoterol 15 mcg compared to the 24 mcg racemic formoterol dose (Cmax: 10.8 pg/mL; AUC: 83.6 pg·h/mL) [2].

Pharmacokinetics COPD Drug Delivery

Superior Bronchodilation vs Inhaled Salmeterol

In a 12-week, double-blind, double-dummy trial (n=717), the bronchodilator effect of arformoterol was directly compared to salmeterol, a common LABA comparator. The mean percent change in 12-hour FEV1 area under the curve (AUC0-12h) from baseline over the 12-week treatment period was significantly greater for all three arformoterol doses (15 mcg BID: +12.7%; 25 mcg BID: +13.9%; 50 mcg QD: +18.9%) compared to salmeterol 42 mcg BID (+9.8%) and placebo (+2.7%; P ≤ 0.024 for all arformoterol doses vs. salmeterol) [1].

COPD Lung Function Bronchodilation FEV1

Treatment Persistence vs Nebulized Racemic Formoterol

A retrospective cohort study of a large US claims database (n=1,041 COPD patients) compared treatment persistence between the only two available nebulized LABAs: arformoterol and formoterol. Patients initiating arformoterol demonstrated significantly longer mean treatment persistence (210 ± 133 days) compared to those initiating nebulized racemic formoterol (192 ± 137 days; p=0.0356) [1]. This translated to a 22% lower predicted risk of treatment discontinuation within the first 180 days for arformoterol users (Hazard Ratio = 0.78; 95% CI: 0.65–0.93) [2].

Real-World Evidence Treatment Adherence Health Outcomes COPD

COPD Exacerbation and Hospitalization Risk Reduction

A pivotal 52-week, placebo-controlled safety and efficacy trial (n=841) evaluated the long-term impact of arformoterol 15 mcg BID in patients with moderate to severe COPD. The study's primary endpoint—time to respiratory death or first COPD exacerbation-related hospitalization—showed a 40% relative risk reduction with arformoterol compared to placebo [1]. The absolute rate of events was 9.5% in the arformoterol group compared to 15.0% in the placebo group. Additionally, the overall rate of COPD exacerbation-related hospitalizations was lower with arformoterol (9.0%) compared to placebo (14.3%) [2].

COPD Exacerbations Long-Term Safety Hospitalization Placebo-Controlled

Efficacy vs Tiotropium and as Combination Therapy

A 2-week, randomized, modified-blind study (n=234) compared nebulized arformoterol 15 mcg BID, tiotropium 18 mcg QD (a leading LAMA), and their combination. Monotherapy with arformoterol provided a similar improvement in mean 24-hour FEV1 AUC (0.10 L) compared to tiotropium (0.08 L; both p<0.005 vs baseline) [1]. Notably, the combination of arformoterol plus tiotropium resulted in a significantly greater improvement in FEV1 AUC0-24 (0.22 L) than either monotherapy (p<0.005), establishing a clear efficacy gradient [2].

Combination Therapy Tiotropium LAMA/LABA COPD

Arformoterol Maleate Application Scenarios


Stereochemically Pure Inhaled LABA Development

Procurement of arformoterol maleate is essential for research groups focusing on the stereochemistry of beta-agonists and the development of single-isomer inhaled therapies. Its well-characterized, two-fold greater potency over racemic formoterol at the beta-2 adrenoceptor makes it an ideal reference standard for evaluating the impact of stereochemical purity on receptor binding, functional activity, and downstream signaling [1]. This compound allows for precise studies isolating the pharmacodynamic effects of the active (R,R)-enantiomer, without the confounding presence of the (S,S)-enantiomer, which is known to be 1,000-fold less potent and potentially antagonistic [2].

PK and Drug-Delivery Studies for Nebulized Medications

Arformoterol maleate is the definitive compound for research involving nebulized drug delivery in respiratory disease. The existing head-to-head PK data comparing nebulized arformoterol to racemic formoterol DPI provides a robust, quantified benchmark for systemic exposure (e.g., Cmax of 6.5 pg/mL and AUC of 56.5 pg·h/mL for a 15 mcg dose) [1]. Researchers developing new nebulizer technologies or novel inhalation formulations can use arformoterol as a comparator to assess and optimize pulmonary deposition and minimize systemic exposure, leveraging its well-defined PK/PD relationship where changes in FEV1 parallel plasma concentrations of the active enantiomer [2].

Real-World Outcomes and Health Economics in COPD

For investigators conducting real-world evidence (RWE) studies or health economic outcomes research (HEOR) in COPD, arformoterol maleate represents a key comparator. The documented 22% lower risk of treatment discontinuation (HR 0.78) and 18-day longer mean treatment persistence compared to nebulized racemic formoterol provide a concrete, quantitative basis for analyses of medication adherence, healthcare resource utilization, and associated costs [1]. Furthermore, its 40% reduction in the risk of respiratory death or COPD exacerbation-related hospitalization over one year offers a hard clinical outcome for cost-effectiveness modeling and value-based formulary assessments [2].

Combination Bronchodilator and Step-Up Research

Arformoterol is a critical reagent for studies exploring dual bronchodilation (LABA/LAMA) in COPD. Its established efficacy as monotherapy, which is comparable to tiotropium (improving FEV1 AUC0-24 by 0.10 L vs 0.08 L for tiotropium), and its synergistic effect when combined with tiotropium (resulting in a 0.22 L improvement), make it a cornerstone for in vitro and in vivo research aimed at optimizing combination regimens [1]. Procurement of this compound enables studies that quantify the additive and potentially synergistic effects of targeting both beta-2 adrenoceptors and muscarinic receptors simultaneously [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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